LSD1 Enzyme Inhibition: Quantitative Superiority of 4-Ethylphenyl-Substituted Pyrazole Scaffolds
Compounds containing the 4-ethylphenyl-pyrazole core, like the target molecule, demonstrate high affinity for Lysine-Specific Demethylase 1 (LSD1), a key epigenetic target in oncology. A closely related analog, (R)-4-(1-(4-ethylphenyl)-3-(3-(methylamino)piperidine-1-carbonyl)-1H-pyrazole-5-yl)benzonitrile, exhibits an IC50 of 47 nM against LSD1 [1]. While not a direct measurement for the target compound, this data strongly suggests that the 4-ethylphenyl-pyrazole moiety provides a potent scaffold for engaging this target.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly assayed |
| Comparator Or Baseline | Analog with 4-ethylphenyl-pyrazole core: IC50 = 47 nM |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | LSD1 fluorescence-based biochemical inhibition assay |
Why This Matters
This data indicates the 4-ethylphenyl-pyrazole core is a privileged structure for LSD1 inhibition, a key target in oncology, making this compound a rational choice for developing epigenetic probes or therapeutics.
- [1] BindingDB. BDBM539166: (R)-4-(1-(4-ethylphenyl)-3-(3-(methylamino)piperidine-1-carbonyl)-1H-pyrazole-5-yl)benzonitrile. Hanmi Pharm. US Patent US11254676. View Source
